molecular formula C14H9FN2O2 B8483282 1-(4-Fluorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid

1-(4-Fluorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B8483282
M. Wt: 256.23 g/mol
InChI Key: AUBIXJOHRWCDNJ-UHFFFAOYSA-N
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Patent
US08741887B2

Procedure details

To a solution of 60e (0.18 g, 0.666 mmol) in EtOH (10 mL) was added 1N aqueous NaOH (2.5 mL, 2.5 mmol). The mixture was stirred at room temperature for 4 d. The solvent was evaporated and 1N aqueous HCl was added, followed by extraction with EtOAc. The organic layer was dried over MgSo4 and concentrated. The crude product 60f was purified by preparative reverse phase chromatography. MS m/z (M+H+) 257.1.
Name
60e
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3[CH:13]=[CH:14][C:15]([C:17]([O:19]C)=[O:18])=[CH:16][C:11]=3[N:10]=[CH:9]2)=[CH:4][CH:3]=1.[OH-].[Na+]>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]3[CH:13]=[CH:14][C:15]([C:17]([OH:19])=[O:18])=[CH:16][C:11]=3[N:10]=[CH:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
60e
Quantity
0.18 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=NC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
1N aqueous HCl was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over MgSo4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product 60f was purified by preparative reverse phase chromatography

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
FC1=CC=C(C=C1)N1C=NC2=C1C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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